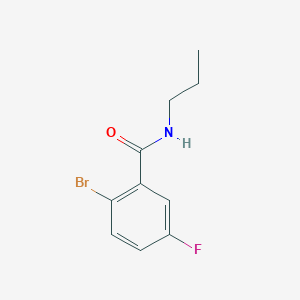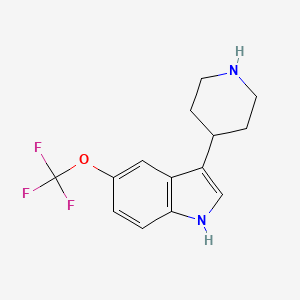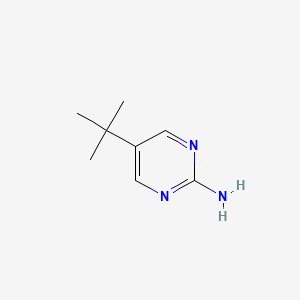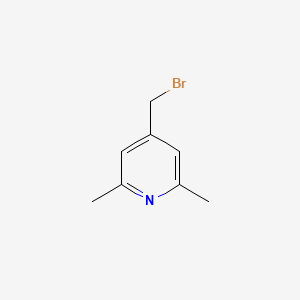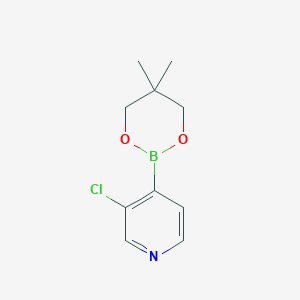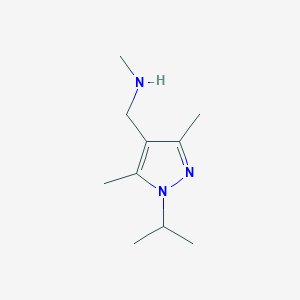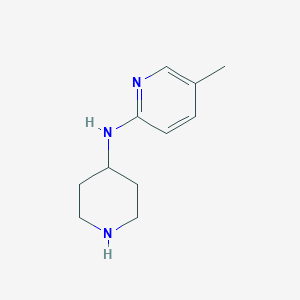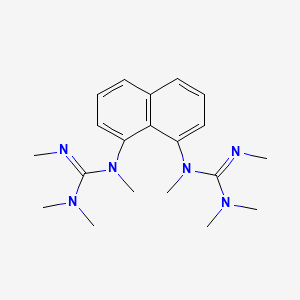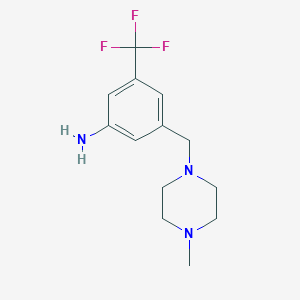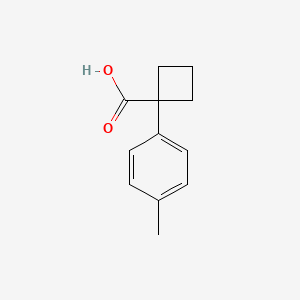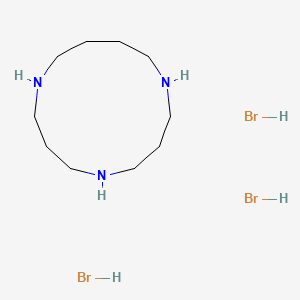
1,5,9-Triazacyclotridecane trihydrobromide
描述
1,5,9-Triazacyclotridecane trihydrobromide is a chemical compound with the molecular formula C₁₀H₂₃N₃·3HBr It is a trihydrobromide salt of 1,5,9-triazacyclotridecane, a macrocyclic compound containing three nitrogen atoms within a thirteen-membered ring
准备方法
Synthetic Routes and Reaction Conditions
1,5,9-Triazacyclotridecane trihydrobromide can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of 1,5,9-triazacyclododecane with hydrobromic acid to form the trihydrobromide salt. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,5,9-Triazacyclotridecane trihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazacyclotridecane derivatives.
科学研究应用
1,5,9-Triazacyclotridecane trihydrobromide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions for catalysis and other applications.
Biology: The compound can be used in studies involving nitrogen-containing macrocycles and their interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a scaffold for designing new pharmaceuticals.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1,5,9-triazacyclotridecane trihydrobromide involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring can coordinate with metal ions, influencing their reactivity and stability. This property makes it useful in catalysis and other applications where metal-ligand interactions are important.
相似化合物的比较
Similar Compounds
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms in a nine-membered ring.
1,4,8,11-Tetraazacyclotetradecane: A larger macrocyclic compound with four nitrogen atoms in a fourteen-membered ring.
Uniqueness
1,5,9-Triazacyclotridecane trihydrobromide is unique due to its thirteen-membered ring structure, which provides distinct chemical and physical properties compared to other macrocyclic compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in scientific research and industrial applications.
属性
IUPAC Name |
1,5,9-triazacyclotridecane;trihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3BrH/c1-2-6-12-8-4-10-13-9-3-7-11-5-1;;;/h11-13H,1-10H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCXXGINBVBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCCCNCCCNC1.Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Br3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639952 | |
| Record name | 1,5,9-Triazacyclotridecane--hydrogen bromide (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74676-52-1 | |
| Record name | 1,5,9-Triazacyclotridecane--hydrogen bromide (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20639952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

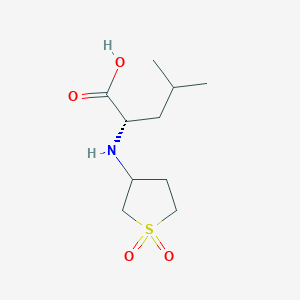
![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)
